3-bromo-N-(2-hydroxyphenyl)benzamide

Catalog No.
S16159711
CAS No.
M.F
C13H10BrNO2
M. Wt
292.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-(2-hydroxyphenyl)benzamide

Product Name

3-bromo-N-(2-hydroxyphenyl)benzamide

IUPAC Name

3-bromo-N-(2-hydroxyphenyl)benzamide

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

InChI

InChI=1S/C13H10BrNO2/c14-10-5-3-4-9(8-10)13(17)15-11-6-1-2-7-12(11)16/h1-8,16H,(H,15,17)

InChI Key

YXECCGBIGMMQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)O

3-bromo-N-(2-hydroxyphenyl)benzamide is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a benzamide functional group. Its molecular formula is C13H12BrN1O1C_{13}H_{12}BrN_{1}O_{1}, and it features a bromine atom at the 3-position of the aromatic ring, with an N-(2-hydroxyphenyl) substituent. This unique arrangement of functional groups contributes to its chemical reactivity and potential biological activities.

  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The compound can be reduced to form derivatives such as 3-bromo-N-(2-aminophenyl)benzamide using reducing agents like hydrogen gas in the presence of catalysts.
  • Oxidation Reactions: Oxidative transformations may occur, particularly at the aromatic ring, using agents like potassium permanganate or chromium trioxide.

These reactions enable the synthesis of various derivatives, expanding the compound's utility in chemical research and applications.

Research indicates that 3-bromo-N-(2-hydroxyphenyl)benzamide exhibits significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The presence of the bromine atom may enhance its interaction with biological targets, potentially leading to inhibition of specific enzymes or pathways involved in disease processes. Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, warranting further exploration in medicinal chemistry.

The synthesis of 3-bromo-N-(2-hydroxyphenyl)benzamide typically involves several steps:

  • Bromination: The starting material, N-(2-hydroxyphenyl)benzamide, can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Reaction Conditions: The reaction is often carried out in a solvent such as dichloromethane or methanol, sometimes under UV light to facilitate substitution.
  • Purification: After the reaction, the product can be purified through recrystallization or chromatography techniques to ensure high purity and yield.

These methods are adaptable for both laboratory-scale synthesis and potential industrial applications.

3-bromo-N-(2-hydroxyphenyl)benzamide has diverse applications across various fields:

  • Pharmaceutical Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
  • Biological Research: The compound is utilized in studies investigating its biological activity against various pathogens and cancer cells.
  • Material Science: It may find applications in developing specialty chemicals and materials with specific properties due to its unique structural features.

Interaction studies involving 3-bromo-N-(2-hydroxyphenyl)benzamide focus on its binding affinity to various biological targets. Techniques such as molecular docking simulations and spectroscopic methods (e.g., NMR and UV-Vis spectroscopy) are employed to assess its efficacy and mechanism of action. These studies aim to elucidate how the compound interacts with enzymes or receptors involved in disease pathways, providing insights into its potential therapeutic applications.

Several compounds share structural similarities with 3-bromo-N-(2-hydroxyphenyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-bromo-N-(2-chloro-4-nitrophenyl)benzamideContains chlorine and nitro groupsExhibits different reactivity due to additional functional groups
3-bromo-N-(4-nitrophenyl)benzamideLacks the chlorine substituentPotentially different biological activity profiles
N-(2-hydroxyphenyl)benzamideDoes not contain a bromine atomServes as a simpler analog for comparative studies
4-bromo-N-(2-hydroxyphenyl)benzamideBromine at a different positionMay exhibit altered reactivity compared to 3-bromo variant

The uniqueness of 3-bromo-N-(2-hydroxyphenyl)benzamide lies in its combination of bromine and hydroxyl functionalities on an aromatic system, which is relatively rare among similar compounds. This distinct arrangement enhances its chemical reactivity and potential biological activity, making it a valuable candidate for further research and development.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

290.98949 g/mol

Monoisotopic Mass

290.98949 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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